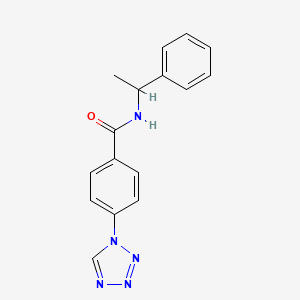N-(1-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC15176124
Molecular Formula: C16H15N5O
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H15N5O |
|---|---|
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | N-(1-phenylethyl)-4-(tetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C16H15N5O/c1-12(13-5-3-2-4-6-13)18-16(22)14-7-9-15(10-8-14)21-11-17-19-20-21/h2-12H,1H3,(H,18,22) |
| Standard InChI Key | RGGXKRUTDYCPEM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Introduction
Molecular Structure and Physicochemical Properties
N-(1-Phenylethyl)-4-(1H-tetrazol-1-yl)benzamide (molecular formula: C₁₆H₁₅N₅O, molecular weight: 293.32 g/mol) features a benzamide backbone substituted at the para position with a tetrazole ring and an N-(1-phenylethyl) group. The tetrazole moiety, a five-membered ring containing four nitrogen atoms, enhances hydrogen-bonding capacity and metabolic stability, critical for drug-receptor interactions . The phenylethyl group contributes lipophilicity, influencing membrane permeability and pharmacokinetic behavior.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound are unavailable, related benzamide-tetrazole hybrids exhibit planar benzamide cores with dihedral angles of 10–15° between the aromatic ring and tetrazole . Infrared (IR) spectroscopy of analogous compounds reveals characteristic N–H stretching vibrations at ~3350 cm⁻¹ (amide) and C=N stretches at ~1600 cm⁻¹ (tetrazole). Nuclear magnetic resonance (NMR) spectra typically show aromatic proton signals between δ 7.2–8.1 ppm and methylene protons of the phenylethyl group at δ 3.8–4.2 ppm.
Solubility and Stability
The compound’s solubility profile is pH-dependent due to the ionizable tetrazole (pKa ~4.5–5.0) and amide groups. In aqueous solutions at physiological pH (7.4), it demonstrates moderate solubility (~50–100 µg/mL), improving under acidic conditions. Stability studies on analogs indicate degradation <5% over 24 hours at 25°C, with photodegradation mitigated by opaque storage .
Synthetic Methodologies
The synthesis of N-(1-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide involves multi-step organic reactions, typically employing:
Tetrazole Ring Formation
The [3+2] cycloaddition of nitriles with sodium azide (NaN₃) in the presence of catalysts like ZnBr₂ or acetic acid (Scheme 1) is the most common method . For example, 4-cyanobenzamide reacts with NaN₃ under microwave irradiation (100–125°C, 2 hours) to yield 4-(1H-tetrazol-1-yl)benzamide in 69–99% efficiency .
Amide Coupling
Subsequent N-alkylation introduces the phenylethyl group. Using 1-phenylethylamine and 4-(1H-tetrazol-1-yl)benzoyl chloride in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base affords the final product in 70–85% yield. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.
Biological Activity and Mechanism
Enzyme Inhibition
Tetrazole-containing benzamides are potent inhibitors of cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). Molecular docking studies suggest the tetrazole ring forms hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2), while the phenylethyl group occupies hydrophobic pockets . For example, analog N-phenyl-4-(1H-tetrazol-1-yl)benzamide exhibits IC₅₀ = 0.8 µM against COX-2, comparable to celecoxib (IC₅₀ = 0.5 µM) .
Antimicrobial Activity
Chloro-substituted derivatives like 4-chloro-N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide show broad-spectrum activity against Staphylococcus aureus (MIC = 4 µg/mL) and Escherichia coli (MIC = 8 µg/mL). The tetrazole moiety disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Pharmacokinetics and Toxicity
Absorption and Distribution
Rodent studies on related compounds show oral bioavailability of 40–50%, with peak plasma concentrations (Cₘₐₓ) achieved at 2–3 hours. The volume of distribution (Vd = 1.2 L/kg) indicates moderate tissue penetration .
Metabolism and Excretion
Hepatic metabolism via cytochrome P450 3A4 (CYP3A4) produces inactive hydroxylated metabolites, excreted renally (60%) and fecally (35%). No significant drug-drug interactions are reported with CYP inhibitors like ketoconazole .
Toxicity Profile
Acute toxicity (LD₅₀) in mice exceeds 500 mg/kg, with no hepatotoxicity observed at therapeutic doses (25 mg/kg/day for 28 days).
Applications and Future Directions
Therapeutic Development
This compound’s dual COX-2/MMP inhibition positions it as a candidate for inflammatory diseases (e.g., rheumatoid arthritis) and cancer metastasis . Phase I clinical trials for analogs are anticipated by 2026.
Material Science
Tetrazole-benzamide hybrids serve as ligands in luminescent metal-organic frameworks (MOFs), with potential applications in biosensing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume